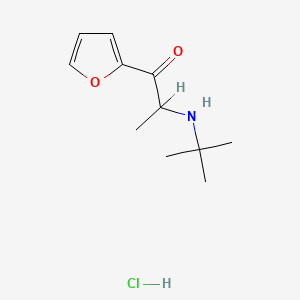![molecular formula C14H19NO2 B14689738 2-[(1-Hydroxycyclohexyl)methyl]benzamide CAS No. 23966-59-8](/img/structure/B14689738.png)
2-[(1-Hydroxycyclohexyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Hydroxycyclohexyl)methyl]benzamide is an organic compound with the molecular formula C14H19NO2 It is characterized by a benzamide group attached to a cyclohexyl ring with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Hydroxycyclohexyl)methyl]benzamide typically involves the reaction of benzoyl chloride with 1-hydroxycyclohexylmethanol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired benzamide by the action of ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality material.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Hydroxycyclohexyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzamide group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[(1-Oxocyclohexyl)methyl]benzamide.
Reduction: Formation of 2-[(1-Hydroxycyclohexyl)methyl]aniline.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[(1-Hydroxycyclohexyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[(1-Hydroxycyclohexyl)methyl]benzamide involves its interaction with specific molecular targets. The hydroxyl group and benzamide moiety can form hydrogen bonds with proteins or enzymes, potentially modulating their activity. The compound may also interact with cell membranes, affecting their fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1-Hydroxycyclohexyl)methyl]aniline
- 2-[(1-Oxocyclohexyl)methyl]benzamide
- 2-[(1-Hydroxycyclohexyl)methyl]benzoic acid
Uniqueness
2-[(1-Hydroxycyclohexyl)methyl]benzamide is unique due to its specific combination of a benzamide group and a hydroxylated cyclohexyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
23966-59-8 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
2-[(1-hydroxycyclohexyl)methyl]benzamide |
InChI |
InChI=1S/C14H19NO2/c15-13(16)12-7-3-2-6-11(12)10-14(17)8-4-1-5-9-14/h2-3,6-7,17H,1,4-5,8-10H2,(H2,15,16) |
Clave InChI |
QHZJKJXTJWNSHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC2=CC=CC=C2C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


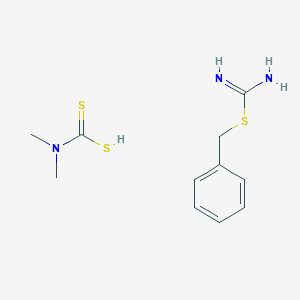
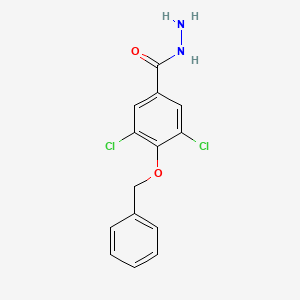
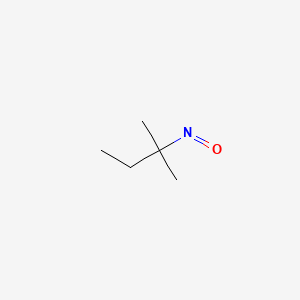

![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)

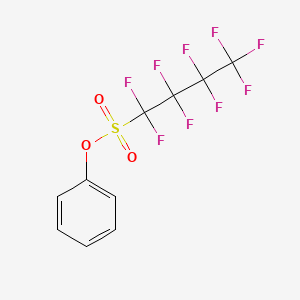

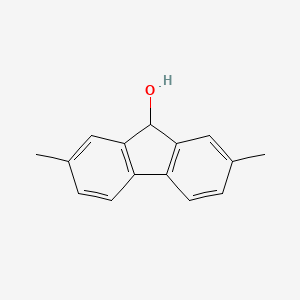
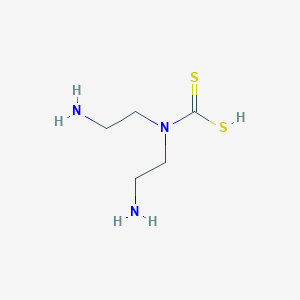

![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)

